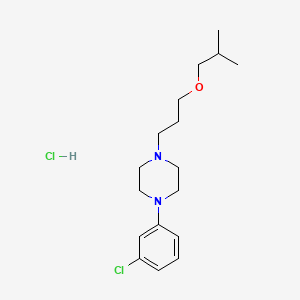
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine class It is characterized by the presence of a chlorophenyl group and an isobutoxypropyl side chain attached to the piperazine ring
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylpiperazine and 3-isobutoxypropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be replaced with other functional groups using appropriate reagents.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Biology: The compound is used in biological research to study its interactions with cellular components and its potential as a therapeutic agent.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals or as a reagent in various processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the isobutoxypropyl side chain and may have different pharmacological properties.
4-(3-Isobutoxypropyl)piperazine: This compound lacks the chlorophenyl group and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H28Cl2N2O |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17;/h3,5-6,13,15H,4,7-12,14H2,1-2H3;1H |
InChI Key |
ABGFTZSAMHEJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


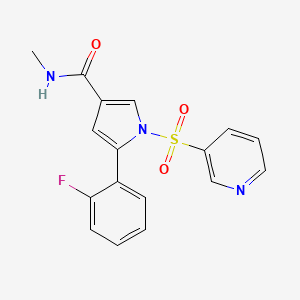


![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
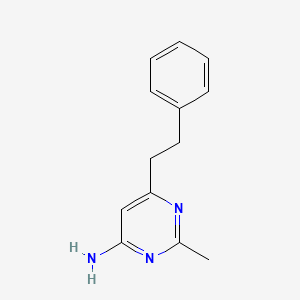

![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
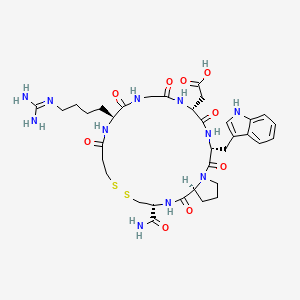
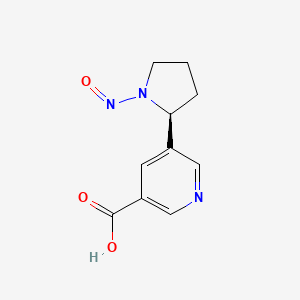
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)

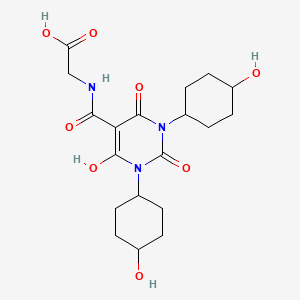
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
